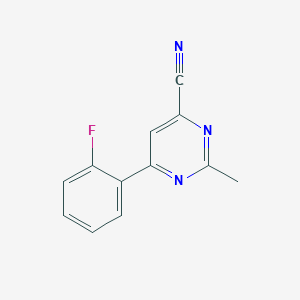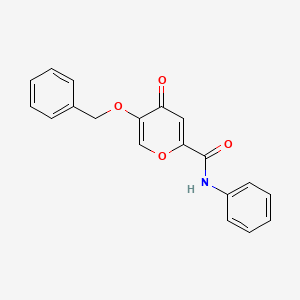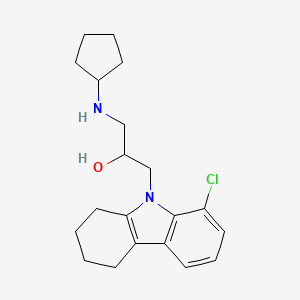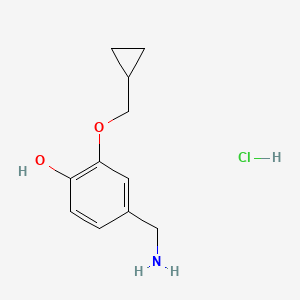![molecular formula C26H31N5O B14870702 2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is a complex organic compound that features a morpholine ring, an imidazoquinoxaline core, and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine typically involves multi-step organic reactions
Formation of Imidazoquinoxaline Core: This step often involves the condensation of a diamine with a diketone under acidic conditions to form the imidazoquinoxaline structure.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of Morpholine Ring: The final step involves the alkylation of the imidazoquinoxaline core with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of alkylated morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)piperidine
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)pyrrolidine
Uniqueness
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring structures. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H31N5O |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
4-[3-[2-(4-tert-butylphenyl)imidazo[4,5-b]quinoxalin-3-yl]propyl]morpholine |
InChI |
InChI=1S/C26H31N5O/c1-26(2,3)20-11-9-19(10-12-20)24-29-23-25(28-22-8-5-4-7-21(22)27-23)31(24)14-6-13-30-15-17-32-18-16-30/h4-5,7-12H,6,13-18H2,1-3H3 |
Clave InChI |
OUJCOZJOEOTZHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)
![2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine](/img/structure/B14870640.png)
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)



![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)


![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)

![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
